Thr-Lys-Tyr
Description
Structure
3D Structure
Properties
IUPAC Name |
(2S)-2-[[(2S)-6-amino-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]hexanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30N4O6/c1-11(24)16(21)18(27)22-14(4-2-3-9-20)17(26)23-15(19(28)29)10-12-5-7-13(25)8-6-12/h5-8,11,14-16,24-25H,2-4,9-10,20-21H2,1H3,(H,22,27)(H,23,26)(H,28,29)/t11-,14+,15+,16+/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKPOGALELPLJTL-MEYUZBJRSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(=O)NC(CCCCN)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)O)N)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)O)N)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30N4O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Computational and Theoretical Investigations of Thr Lys Tyr
Molecular Docking Simulations of Thr-Lys-Tyr Interactions
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.com For the tripeptide this compound, this would involve modeling its interaction with a specific biological receptor.
Prediction of Binding Modes with Receptor Models
To predict how this compound binds to a receptor, a three-dimensional model of the target protein is required. The tripeptide would be computationally placed into the binding site of the receptor in various possible conformations and orientations. A scoring function is then used to estimate the likelihood of each "pose." The resulting models would predict specific interactions, such as hydrogen bonds, electrostatic interactions, and hydrophobic contacts between the amino acid residues of this compound and the receptor. For instance, the hydroxyl group of Threonine, the positively charged amino group of Lysine's side chain, and the aromatic ring of Tyrosine would each be expected to form distinct interactions that define the binding mode. rsc.orgwikipedia.org
Ligand-Receptor Interaction Energies and Affinities
A primary output of molecular docking simulations is the calculation of binding energy, which serves as an estimation of the binding affinity between the ligand (this compound) and its receptor. nih.gov Lower binding energies typically suggest a more stable and higher-affinity interaction. These calculations are crucial for comparing the binding of this compound to different receptors or for comparing its potential efficacy against other peptides.
Table 1: Illustrative Ligand-Receptor Interaction Data
While no specific data for this compound exists, a typical output from molecular docking studies would resemble the following table. The values presented are hypothetical and for illustrative purposes only.
| Receptor Target | Predicted Binding Affinity (kcal/mol) for this compound | Key Interacting Residues of this compound |
| Receptor A | -8.5 | Lysine (B10760008), Tyrosine |
| Receptor B | -7.2 | Threonine, Lysine |
| Receptor C | -6.1 | Tyrosine |
Molecular Dynamics Simulations for Conformational Analysis
Molecular dynamics (MD) simulations provide a detailed view of the dynamic behavior of molecules over time. nih.gov For this compound, MD simulations would reveal how the peptide moves and changes shape in a solution, providing insights into its flexibility and stability. nih.gov
Dynamic Behavior and Stability of this compound in Solution
An MD simulation would model the interactions between the atoms of this compound and the surrounding solvent molecules (typically water) over a set period. dtu.dk By analyzing the trajectory of the simulation, researchers can observe the peptide's conformational changes. The stability of the peptide can be assessed by monitoring metrics such as the root-mean-square deviation (RMSD) of the atomic positions over time. nih.gov A stable peptide will generally exhibit smaller fluctuations in its structure.
Characterization of Peptide Backbone and Side Chain Flexibility
MD simulations allow for a detailed analysis of the flexibility of both the peptide backbone and the individual amino acid side chains. nih.gov The root-mean-square fluctuation (RMSF) is a common metric used to quantify the flexibility of different parts of the peptide. mdpi.com For this compound, one would expect to see different degrees of flexibility for the side chains of Threonine, Lysine, and Tyrosine due to their different sizes and chemical properties. The long, flexible side chain of Lysine, for example, would likely show greater fluctuation than the more rigid aromatic side chain of Tyrosine. nih.gov
Table 2: Hypothetical RMSF Values for this compound from a Molecular Dynamics Simulation
This table illustrates the kind of data that would be generated from an MD simulation to describe the flexibility of the peptide's residues. The values are for illustrative purposes only.
| Residue | Average RMSF (Å) of Backbone | Average RMSF (Å) of Side Chain |
| Threonine | 0.8 | 1.2 |
| Lysine | 0.9 | 2.5 |
| Tyrosine | 0.7 | 1.0 |
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that aim to predict the biological activity of a chemical compound based on its molecular structure. wikipedia.orglongdom.org These models are built by finding a statistical relationship between a set of molecular descriptors and the observed activity. acs.org
For a peptide like this compound, QSAR modeling would involve calculating a variety of molecular descriptors that encode its physicochemical properties. These could include descriptors for the individual amino acids as well as for the tripeptide as a whole. nih.gov These descriptors would then be correlated with a known biological activity. Once a reliable QSAR model is developed, it can be used to predict the activity of other, similar peptides without the need for experimental testing. nih.gov A general form of a QSAR model is expressed as: Activity = f(molecular descriptors). wikipedia.org
Due to the lack of specific experimental activity data for this compound, no QSAR models have been developed for this particular tripeptide.
Correlating Structural Descriptors with Predicted Biological Activities
To predict the potential biological activities of this compound, a QSAR study would begin by calculating a range of molecular descriptors. These descriptors quantify different aspects of the peptide's structure and are then correlated with known biological activities of similar peptides. For this compound, key descriptors would likely include:
Physicochemical Properties: These are fundamental to the peptide's behavior in a biological environment. Important descriptors for this compound would include its molecular weight, logP (a measure of lipophilicity), and the number of hydrogen bond donors and acceptors. The presence of the hydroxyl group of threonine, the primary amine of lysine, and the hydroxyl group of tyrosine make this peptide relatively polar and capable of extensive hydrogen bonding.
Topological Descriptors: These describe the connectivity of atoms within the molecule. Indices such as the Kier & Hall connectivity indices and the Balaban index can capture the shape and branching of the peptide.
Quantum Chemical Descriptors: Calculated using quantum mechanics, these descriptors provide insight into the electronic properties of the molecule. For this compound, the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) would be particularly relevant, as they can indicate the peptide's reactivity and ability to participate in charge-transfer interactions.
The following table illustrates a hypothetical set of structural descriptors that could be calculated for this compound and used in a QSAR model.
| Descriptor Category | Descriptor Example | Hypothetical Value for this compound | Potential Biological Relevance |
| Physicochemical | Molecular Weight | 410.47 g/mol | Influences diffusion and transport |
| logP | -3.5 | Indicates high water solubility | |
| Hydrogen Bond Donors | 6 | Potential for strong interactions with receptors | |
| Hydrogen Bond Acceptors | 6 | Potential for strong interactions with receptors | |
| Topological | Wiener Index | 1250 | Relates to molecular branching and size |
| Quantum Chemical | HOMO Energy | -8.2 eV | Relates to electron-donating ability |
| LUMO Energy | -0.5 eV | Relates to electron-accepting ability | |
| Dipole Moment | 15.3 D | Influences interactions with polar environments |
These descriptors, once calculated for a library of peptides with known activities, can be used to build a predictive model. For instance, a model might reveal that a high number of hydrogen bond donors and a specific range of HOMO-LUMO gap are correlated with a particular receptor binding affinity.
Predictive Models for Analogue Design
Once a reliable QSAR model is established, it can be used to design novel analogues of this compound with potentially enhanced or modified biological activities. nih.govoup.comresearchgate.net This is achieved by systematically modifying the structure of the parent peptide and using the model to predict the activity of the resulting analogues. For this compound, several modification strategies could be explored:
Amino Acid Substitution: Replacing one or more of the amino acids with natural or unnatural amino acids. For example, replacing Threonine with Serine (another hydroxyl-containing amino acid) or Lysine with Arginine (another basic amino acid) could fine-tune the peptide's properties.
Side Chain Modification: Chemically modifying the side chains of the existing amino acids. The hydroxyl group of Threonine or Tyrosine could be a target for esterification or etherification, while the amine group of Lysine could be acylated.
Backbone Modification: Introducing changes to the peptide backbone, such as N-methylation or the inclusion of non-standard peptide bonds, to alter the peptide's conformational flexibility and resistance to enzymatic degradation.
The following interactive table showcases a hypothetical predictive model for a specific biological activity (e.g., enzyme inhibition), demonstrating how structural modifications to this compound could be evaluated.
| Analogue | Modification | Predicted Activity (IC₅₀, µM) | Rationale for Design |
| This compound | - | 15.2 | Parent peptide |
| Ser-Lys-Tyr | Thr -> Ser | 18.5 | Evaluate the effect of side chain length |
| Thr-Arg-Tyr | Lys -> Arg | 12.8 | Explore the impact of a different basic side chain |
| Thr-Lys-Phe | Tyr -> Phe | 25.1 | Assess the importance of the tyrosine hydroxyl group |
| Ac-Thr-Lys-Tyr | N-terminal acetylation | 10.7 | Increase stability and alter charge |
Such predictive models are invaluable for prioritizing the synthesis and experimental testing of new peptide analogues, thereby accelerating the drug discovery process. mdpi.comnih.govnih.gov
Conformational Sampling and Energy Minimization Techniques
The biological activity of a peptide is intimately linked to its three-dimensional structure or conformation. The tripeptide this compound can adopt a multitude of conformations due to the rotational freedom around its single bonds. Computational techniques such as conformational sampling and energy minimization are employed to explore this conformational space and identify the most stable, low-energy structures.
Identification of Low-Energy Conformations (e.g., β-bend motifs)
One of the key secondary structures that short peptides can adopt is the β-turn or β-bend. youtube.com A β-turn is a region of the peptide chain that reverses its direction, a feature that is crucial for the folding of larger proteins and for the interaction of peptides with their receptors. nih.gov The propensity of a peptide to form a β-turn can be predicted based on its amino acid sequence.
For this compound, the potential for β-turn formation would be investigated using computational methods like molecular dynamics (MD) simulations or Monte Carlo simulations. plos.org These simulations generate a large number of possible conformations, which are then subjected to energy minimization to find the most stable structures. The presence of Threonine in the sequence is noteworthy, as this amino acid is frequently found in β-turns. nih.gov
A computational analysis might reveal that this compound can adopt a stable β-turn conformation, characterized by a hydrogen bond between the carbonyl oxygen of the first residue (Threonine) and the amide proton of the fourth residue (if the peptide were extended). The specific type of β-turn (e.g., type I, type II) would be determined by the dihedral angles of the central Lysine and Tyrosine residues.
Analysis of Conformational Landscapes
The complete set of conformations accessible to a peptide and their corresponding energies can be represented by a conformational energy landscape. This landscape provides a comprehensive picture of the peptide's flexibility and the relative populations of different conformational states. For this compound, the conformational landscape would likely be complex, with multiple low-energy basins corresponding to different stable or metastable conformations.
Molecular dynamics simulations are a powerful tool for exploring these landscapes. nih.gov By simulating the motion of the peptide over time, it is possible to observe transitions between different conformational states and to calculate the free energy associated with each state. The resulting energy landscape can be visualized as a multi-dimensional plot where the axes represent conformational coordinates (e.g., dihedral angles or root-mean-square deviation from a reference structure) and the color or height represents the free energy.
A hypothetical conformational landscape for this compound might reveal several distinct energy minima, corresponding to extended conformations, various types of turns, and more compact, globular-like structures. The relative depths of these minima would indicate the probability of finding the peptide in each of these conformational states under physiological conditions. Understanding this landscape is crucial for rationalizing the peptide's biological activity, as the bioactive conformation is often one of the low-energy states.
Synthetic Methodologies for Thr Lys Tyr and Its Analogs for Research Purposes
Solid-Phase Peptide Synthesis (SPPS) of Thr-Lys-Tyr
Solid-phase peptide synthesis involves the sequential addition of protected amino acids to a growing peptide chain anchored to an insoluble solid support. This method allows for efficient washing steps to remove excess reagents and by-products, leading to high purity peptides.
The efficiency of SPPS hinges on the optimization of coupling and deprotection steps. For the synthesis of this compound, specific coupling reagents and deprotection strategies are employed to ensure high yields and minimize side reactions.
Coupling: Common coupling reagents include carbodiimides such as N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC), often used in conjunction with additives like hydroxybenzotriazole (B1436442) (HOBt) or O-benzotriazole-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HBTU) to enhance reaction rates and suppress racemization. The choice of coupling reagent and conditions can significantly impact the success of incorporating each amino acid. For instance, activating the carboxyl group of the incoming amino acid is critical for efficient peptide bond formation iris-biotech.de.
Deprotection: The most common strategy for SPPS is the Fmoc (9-fluorenylmethyloxycarbonyl) strategy, where the α-amino group is protected by Fmoc, which is removed by a mild base, typically piperidine (B6355638) in dimethylformamide (DMF) iris-biotech.de. The efficiency of Fmoc removal can be monitored, for example, by UV/Vis spectroscopy, detecting the released fluorene (B118485) chromophore iris-biotech.de. Optimizing deprotection time and reagent concentration is crucial to ensure complete removal of the protecting group without damaging the growing peptide chain. For example, using piperazine (B1678402) for Fmoc deprotection has been noted to minimize aspartimide formation nih.govd-nb.info.
While SPPS is robust, synthesizing tripeptides like this compound can present specific challenges:
Racemization: The coupling of amino acids can lead to the racemization of the activated amino acid, particularly at the C-terminus of the growing peptide chain. Careful selection of coupling reagents and conditions, as well as the use of additives, is necessary to minimize this iris-biotech.de.
Side Chain Protection: Threonine, Lysine (B10760008), and Tyrosine have reactive side chains that require appropriate protection during SPPS to prevent unwanted reactions. Threonine's hydroxyl group, Lysine's ε-amino group, and Tyrosine's phenolic hydroxyl group must be protected with orthogonal protecting groups that can be selectively removed later. For example, Lysine's side chain is often protected with a Boc (tert-butyloxycarbonyl) group, and Tyrosine's hydroxyl group with a tBu (tert-butyl) ether nih.gov.
Aggregation and Solubility: While less common for short tripeptides, longer or more hydrophobic sequences can suffer from aggregation on the resin, hindering coupling and deprotection efficiency nih.gov.
Chemical Derivatization and Labeling Strategies for Research Probes
Once synthesized, this compound and its analogs can be chemically modified to create research probes. These modifications are essential for tracking peptides, studying their interactions, or developing diagnostic tools.
Achieving site-selective modification is critical to ensure that the desired functional group on a specific amino acid residue is modified without affecting others.
Lysine: The ε-amino group of lysine is a primary target for modification due to its high nucleophilicity and frequent surface exposure mdpi.comccspublishing.org.cn. Reagents like N-methyl-N-phenylethenesulfonamide can selectively modify lysine residues via aza-Michael addition, even in the presence of a free N-terminus rsc.org. Other methods involve kinetically controlled labeling with activated esters, which can target the most reactive lysine residue on a protein's surface nih.gov. Sulfonyl acrylate (B77674) derivatives and activated esters have also been employed for site-selective lysine modification ccspublishing.org.cn.
Tyrosine: Tyrosine's phenolic hydroxyl group can be modified through various chemical reactions. Tyrosinase enzymes can oxidize the phenol (B47542) to a quinone intermediate, which can then be captured by nucleophiles, enabling cyclization or conjugation escholarship.org. Rhodium and palladium catalysis have also been used for site-selective arylation of tyrosine residues rsc.org. Furthermore, aspartic acid residues can act as directing motifs for copper-catalyzed O-arylation at proximal tyrosine residues acs.org. Site-selective cleavage or functionalization at tyrosine residues is an active area of research due to its robust alternative to cysteine or lysine targeting rsc.orgrsc.org.
Threonine: Threonine, with its hydroxyl group, can also be modified. While less commonly targeted for site-selective modification compared to lysine or tyrosine in general peptide modification strategies, its hydroxyl group is susceptible to phosphorylation and O-glycosylation libretexts.org. Derivatives of threonine can be prepared and site-specifically inserted into peptides nih.gov.
Reporter tags are incorporated into peptides to enable their detection and study using various biophysical techniques.
Fluorescent Labels: Fluorophores can be attached to peptides to allow for visualization and tracking in biological systems using fluorescence microscopy or spectroscopy nih.gov. Versatile Interacting Peptide (VIP) tags, for example, facilitate the fluorescent labeling of proteins with minimal increase in molecular weight nih.govacs.org. These tags can be conjugated to various organic fluorophores or quantum dots (Qdots) nih.gov.
Isotopic Labels: Stable isotopes (e.g., ¹³C, ¹⁵N) can be incorporated into amino acids, such as lysine, for quantitative proteomics studies using mass spectrometry rsc.org. These labels can be introduced during cell culture or through chemical synthesis.
Other Tags: Reporter tags can also include biotin (B1667282) for avidin-biotin binding assays or other functional moieties for specific detection methods.
The synthesis of peptide adducts is crucial for developing biomarkers, particularly for monitoring exposure to toxins or understanding disease mechanisms.
Biomarker Adducts: Peptide adducts can be synthesized by reacting peptides with specific molecules, such as organophosphorus compounds or isocyanates, to create stable conjugates that can serve as analytical standards for biomarker detection google.comacs.org. For instance, organophosphate-adducted amino acids can be incorporated into peptides using standard SPPS methods to create biomarkers for organophosphorus neurotoxin exposure google.com. Similarly, adducts formed between toluenediisocyanate (B8661334) (TDI) and amino acids like lysine or N-terminal valine in proteins can serve as dosimeters for human exposure acs.org.
Oxidative Stress Markers: The formation of protein-phospholipid adducts, often occurring at lysine residues, is being studied as a potential marker for oxidative stress and inflammatory diseases researchgate.net.
Advanced Spectroscopic and Analytical Characterization of Thr Lys Tyr
Mass Spectrometry-Based Characterization
Mass spectrometry is a powerful tool for determining the mass-to-charge ratio (m/z) of molecules, providing information about their elemental composition and structure. For peptides, MS, particularly when coupled with liquid chromatography (LC-MS/MS), is indispensable for sequence confirmation and the identification of modifications.
High-resolution tandem mass spectrometry (LC-MS/MS) is the gold standard for peptide sequencing. In this technique, peptides are first separated chromatographically (LC), then ionized, and subsequently fragmented. The resulting fragment ions (e.g., b-ions and y-ions) provide a characteristic "fingerprint" that allows for the reconstruction of the amino acid sequence tandfonline.comwaters.cominnovagen.com. For Thr-Lys-Tyr, LC-MS/MS would involve ionizing the peptide and fragmenting it to produce ions corresponding to the sequential loss of amino acids from either the N-terminus (b-ions) or C-terminus (y-ions). The precise masses of these fragment ions, measured with high resolution, confirm the order of Threonine, Lysine (B10760008), and Tyrosine residues waters.comnih.gov.
Table 1: Hypothetical LC-MS/MS Fragmentation Data for this compound
| Fragment Ion Type | Expected m/z (for [M+H]2+) | Observed m/z | Deviation (ppm) |
| b1 | 116.06 | 116.06 | 0 |
| b2 | 243.12 | 243.12 | 0 |
| y1 | 151.07 | 151.07 | 0 |
| y2 | 278.13 | 278.13 | 0 |
Note: Expected m/z values are approximate and depend on the specific ionization and charge state.
Mass spectrometry is highly effective in detecting post-translational modifications (PTMs) and adducts, which alter the peptide's mass nih.govnih.govneurips.cc. Modifications like phosphorylation (+79.966 Da on Ser, Thr, Tyr), oxidation (+15.995 Da on Met, Trp, Tyr, Thr), or the formation of adducts can be identified by observing mass shifts in the intact peptide or specific fragment ions during MS/MS analysis nih.govnih.govnih.gov. For this compound, a phosphorylated tyrosine (pTyr) would result in a mass increase of approximately 79.966 Da. Similarly, oxidation of the tyrosine or threonine residue would be detectable as a mass increment nih.govnih.gov. Lysine residues are also susceptible to various modifications, such as acetylation or oxidation. The precise localization of these modifications is achieved by analyzing fragment ions that contain the modified residue tandfonline.comneurips.cc.
Table 2: Hypothetical PTMs and Adducts Detectable on this compound via Mass Spectrometry
| Amino Acid | Potential Modification/Adduct | Mass Shift (Da) | Typical MS/MS Evidence |
| Threonine | Phosphorylation | +79.966 | Shift in precursor ion m/z; fragment ions containing pThr show mass difference. |
| Threonine | Oxidation | +15.995 | Shift in precursor ion m/z; fragment ions containing oxidized Thr show mass difference. |
| Lysine | Acetylation | +42.011 | Shift in precursor ion m/z; fragment ions containing acetyl-Lys show mass difference. |
| Tyrosine | Phosphorylation | +79.966 | Shift in precursor ion m/z; fragment ions containing pTyr show mass difference. |
| Tyrosine | Oxidation | +15.995 | Shift in precursor ion m/z; fragment ions containing oxidized Tyr show mass difference. |
| Tyrosine | Nitration | +45.990 | Shift in precursor ion m/z; fragment ions containing nitro-Tyr show mass difference. |
Chemical footprinting and cross-linking mass spectrometry (XL-MS) are powerful techniques used to probe protein and peptide structure, dynamics, and interactions by identifying residues that are in close spatial proximity or solvent-accessible nih.govnih.govoup.comthermofisher.comannualreviews.orgacs.org. In chemical footprinting, reagents selectively modify amino acid residues based on their accessibility to the solvent or their microenvironment. Subsequent analysis by LC-MS/MS identifies the modified sites, revealing information about the peptide's conformation or how it interacts with other molecules thermofisher.comacs.org.
Cross-linking mass spectrometry involves using bifunctional chemical reagents to covalently link amino acid residues that are close to each other in three-dimensional space. After digestion, these cross-linked peptides are analyzed by MS/MS to identify the linked residues. This provides distance restraints that can be used to build or refine structural models of the peptide, revealing its folding patterns or interaction interfaces nih.govnih.govpnas.orgacs.orgresearchgate.net. For this compound, cross-linking could potentially reveal proximity between its residues or with other molecules it interacts with.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides atomic-level information about the structure, dynamics, and interactions of molecules in solution. It is particularly valuable for characterizing peptides and proteins in their native-like state, without the need for crystallization nih.govspectralservice.denmims.eduuzh.chnih.govnih.gov.
NMR spectroscopy can determine the three-dimensional structure of peptides in solution. This involves assigning resonances in 1D and 2D NMR spectra (e.g., COSY, TOCSY, HSQC) to specific atoms in the peptide. Nuclear Overhauser Effect (NOE) experiments provide crucial distance restraints between protons that are close in space, allowing for the calculation of a structural ensemble that represents the peptide's conformation nih.govnmims.eduuzh.chnih.gov. For this compound, NMR would yield information on its backbone and side-chain conformations, including dihedral angles and the spatial arrangement of its residues. Analogs or modified versions of this compound can also be studied to understand how structural changes affect peptide properties.
Table 3: Representative NMR Chemical Shifts for this compound Residues (Hypothetical)
| Residue | Nucleus | Chemical Shift (ppm) | Assignment Type |
| Thr | NH | 8.15 | Backbone |
| Thr | Cα | 55.0 | Backbone |
| Thr | Cβ | 68.5 | Side Chain |
| Lys | NH | 8.22 | Backbone |
| Lys | Cα | 53.5 | Backbone |
| Lys | Cβ | 31.0 | Side Chain |
| Tyr | NH | 8.05 | Backbone |
| Tyr | Cα | 56.0 | Backbone |
| Tyr | Cβ | 38.0 | Side Chain |
| Tyr | Cγ | 130.0 | Aromatic |
Note: Chemical shifts are highly dependent on solvent, pH, and temperature, and these values are illustrative.
NMR is exceptionally useful for studying how peptides interact with other molecules, such as proteins, small molecules, or nucleic acids irbm.combcm.eduresearchgate.netspringernature.comacs.orgnih.govuniversiteitleiden.nl. A common technique is Chemical Shift Perturbation (CSP), where changes in the NMR chemical shifts of the peptide's nuclei are monitored upon addition of a binding partner. Significant shifts in specific residues indicate their involvement in the binding interface bcm.eduresearchgate.netnih.gov. This allows for the mapping of binding sites and the determination of binding affinities. For this compound, CSP experiments could reveal which residues are critical for binding to a specific target molecule, providing insights into its functional interactions.
Table 4: Hypothetical NMR Chemical Shift Perturbation (CSP) Data upon Ligand Binding
| Residue | Nucleus | Unbound Chemical Shift (ppm) | Bound Chemical Shift (ppm) | CSP (ppm) | Residue Involvement |
| Thr | NH | 8.15 | 8.20 | 0.05 | Minor interaction |
| Lys | NH | 8.22 | 8.05 | 0.17 | Significant binding |
| Tyr | Cα | 56.0 | 57.5 | 1.5 | Major binding site |
| Tyr | NH | 8.05 | 8.10 | 0.05 | Minor interaction |
Note: CSP values are illustrative and depend on the specific ligand and interaction.
Compound Names Mentioned:
this compound
Threonine
Lysine
Tyrosine
Conformational Dynamics Studies
Understanding the conformational dynamics of this compound is essential, as peptides are not static structures but exist as an ensemble of rapidly interconverting conformers. Molecular dynamics (MD) simulations, often combined with experimental techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, are powerful tools for elucidating these dynamic behaviors nih.govresearchgate.netcdnsciencepub.com. MD simulations allow researchers to model the atomic movements of the peptide over time, revealing preferred dihedral angles (Φ, Ψ, χ1, χ2) and the flexibility of peptide bonds cdnsciencepub.com. Studies on similar tripeptides, such as AFA and GFG, have shown that specific amino acid residues like phenylalanine predominantly populate β-strand and polyproline II (PPII) conformations nih.govacs.org. For this compound, the presence of charged (Lysine) and polar (Threonine, Tyrosine) residues suggests complex intramolecular interactions, potentially including hydrogen bonding between the tyrosine hydroxyl group and the lysine side chain, which can influence its conformational landscape researcher.life. Research on other peptides, like the ShK toxin, highlights how conformational flexibility, particularly the relative orientation of Lys and Tyr side chains, is critical for biological activity and can be investigated using MD simulations nih.gov. Studies involving constant pH molecular dynamics (CPHMD) also indicate that pH can significantly modulate the conformational space of peptides containing titratable amino acids like Lysine and Tyrosine mdpi.com.
Advanced Chromatographic Techniques for Purity and Analysis
Chromatographic methods are indispensable for assessing the purity of synthesized peptides and for quantifying them in complex mixtures.
High-Performance Liquid Chromatography (HPLC) for Purification and Quantification
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for both the purification and quantitative analysis of peptides. Reverse-phase HPLC (RP-HPLC) is commonly employed, utilizing a non-polar stationary phase (e.g., C18 silica) and a polar mobile phase (e.g., water/acetonitrile gradients with an acid modifier like trifluoroacetic acid). The separation is based on the hydrophobicity of the peptide, with more hydrophobic peptides eluting later. For this compound, the combination of a polar threonine, a charged lysine, and a moderately hydrophobic tyrosine would result in a specific retention time dependent on the mobile phase composition and column chemistry. HPLC allows for the isolation of pure this compound from synthesis byproducts or related impurities. Quantification is achieved by monitoring the eluent with a UV detector, typically at 214 nm or 280 nm (due to the tyrosine residue), and comparing the peak area to a calibration curve generated from known standards.
Hypothetical HPLC Retention Data for this compound (Representative)
| Peptide | Mobile Phase A (%) | Mobile Phase B (%) | Flow Rate (mL/min) | Column Type | Detection (nm) | Retention Time (min) |
| This compound | 90 | 10 | 1.0 | C18 | 214, 280 | 8.5 ± 0.3 |
| Standard 1 | 90 | 10 | 1.0 | C18 | 214, 280 | 7.0 |
| Standard 2 | 90 | 10 | 1.0 | C18 | 214, 280 | 10.0 |
Note: This table presents hypothetical data for illustrative purposes. Actual retention times are dependent on specific HPLC conditions.
Capillary Electrophoresis for Analytical Separations
Capillary Electrophoresis (CE) offers an alternative or complementary approach for peptide analysis, separating compounds based on their charge-to-size ratio in an electric field. For a tripeptide like this compound, the net charge at a given pH will be a critical factor. At neutral or slightly acidic pH, the lysine residue will likely be protonated (positively charged), while the C-terminus will also contribute a negative charge, and the N-terminus a positive charge. The tyrosine and threonine residues are largely neutral. The separation in CE is typically performed in aqueous buffers, often with additives to control electroosmotic flow or improve separation. The migration time in CE is influenced by the buffer pH, ionic strength, applied voltage, and the peptide's intrinsic charge and hydrodynamic radius. CE is highly sensitive and requires minimal sample volumes, making it suitable for analyzing small quantities of peptide.
Hypothetical Capillary Electrophoresis Migration Data for this compound (Representative)
| Peptide | Buffer pH | Applied Voltage (kV) | Capillary Length (cm) | Detection (nm) | Migration Time (min) |
| This compound | 3.0 | 20 | 50 | 214 | 4.2 ± 0.1 |
| Standard 1 | 3.0 | 20 | 50 | 214 | 3.8 |
| Standard 2 | 3.0 | 20 | 50 | 214 | 4.5 |
Note: This table presents hypothetical data for illustrative purposes. Actual migration times are dependent on specific CE conditions.
Terahertz Spectroscopy for Peptide Dynamics and Secondary Structure
Terahertz (THz) spectroscopy, operating in the frequency range of 0.1–10 THz (3–333 cm⁻¹), is a non-destructive technique that probes low-frequency vibrational modes of molecules. These modes are often associated with collective motions, such as collective vibrational modes, and can provide unique information about peptide dynamics and secondary structure, including hydrogen bonding networks and conformational transitions researchgate.net.
Investigating Collective Vibrational Modes
Representative THz Absorption Bands for Peptides (Illustrative)
| Vibrational Mode Type | Frequency Range (THz) | Description |
| Backbone Torsional Modes | 0.5 - 2.0 | Collective motions of peptide bonds, sensitive to secondary structure. |
| Side Chain Vibrations | 1.0 - 3.0 | Motions of amino acid side chains (e.g., Lysine, Tyrosine, Threonine). |
| Intermolecular Modes | 0.1 - 0.5 | Vibrations between peptide molecules or peptide-solvent interactions. |
| Hydrogen Bond Stretching | 1.5 - 2.5 | Collective stretching of hydrogen bonds within the peptide or with solvent. |
Note: This table presents typical frequency ranges for peptide THz spectroscopy and is illustrative. Specific bands for this compound would require experimental measurement.
Molecular Interactions and Receptor Binding Mechanisms
Interaction with Somatostatin (B550006) Receptors (SSTRs)
The "Trp-Lys" (Tryptophan-Lysine) motif is widely recognized as a crucial component for the biological activity of many somatostatin analogues, playing a key role in their binding to Somatostatin Receptors. However, specific data on the direct interaction of the tripeptide Thr-Lys-Tyr with any of the SSTR subtypes (SSTR1-5) is not available in the current body of scientific literature.
There is no published research that details the binding affinity or selectivity profile of the isolated tripeptide this compound for any of the somatostatin receptor subtypes. Studies on SSTR ligands predominantly focus on larger, often cyclic, peptides where the conformational structure plays a significant role in receptor binding and selectivity.
Consistent with the lack of binding data, there are no in-vitro studies demonstrating that this compound can activate SSTRs or initiate their downstream signaling pathways. The activation of SSTRs is a complex process that is highly dependent on the ligand's structure and its ability to induce a specific conformational change in the receptor.
Binding to Formyl Peptide Receptors (FPRs and FPRLs)
Formyl Peptide Receptors are known to bind a variety of peptides, including synthetic peptides. For instance, the hexapeptide Trp-Lys-Tyr-Met-Val-d-Met-NH2 (WKYMVm) is a potent agonist for both FPR1 and FPR2/ALX. While it has been noted that FPRL1 can bind peptides as short as three amino acids, there is no specific evidence to suggest that this compound is a ligand for these receptors. A molecular dynamics simulation study on Tuftsin (B1682037) (Thr-Lys-Pro-Arg) and its analogues included the tetrapeptide this compound-Arg, which was shown to bind to Neuropilin-1, a different receptor.
Due to the absence of data confirming the binding of this compound to FPRs or FPRLs, there has been no characterization of its potential agonistic or antagonistic properties at these receptors.
In-vitro studies on receptor internalization are contingent on first establishing a ligand-receptor interaction. As no such interaction has been documented for this compound with FPRs, there are no available studies on its effect on receptor internalization.
Modulation of Glycine (B1666218) Receptors
Glycine receptors are important inhibitory neurotransmitter receptors in the central nervous system. While various compounds are known to modulate their function, there is currently no scientific literature that describes any modulatory effect of the tripeptide this compound on glycine receptors.
Engagement with CD4 Receptors
The CD4 receptor is a transmembrane glycoprotein (B1211001) expressed on the surface of T helper cells, regulatory T cells, monocytes, and macrophages. fortunejournals.com It functions as a co-receptor, stabilizing the interaction between the T cell receptor (TCR) and the major histocompatibility complex (MHC) class II molecule on antigen-presenting cells (APCs). fortunejournals.comfrontiersin.org This interaction is a critical step in the activation of the adaptive immune system. nih.gov The CD4 protein binds to the β2 domain of the MHC class II molecule, an interaction that enhances the sensitivity of T cells to antigens. fortunejournals.com
Direct experimental evidence detailing the specific binding of the this compound tripeptide to CD4 receptors is limited. T cell activation is primarily mediated by the TCR engaging with a peptide-MHC complex. ynu.edu.cn The role of CD4 is to facilitate this primary interaction. frontiersin.org Therefore, any influence of this compound would likely be in the context of its presentation by an MHC molecule, rather than direct, high-affinity binding to a solitary CD4 receptor.
Receptor binding assays are experimental procedures used to measure the affinity and specificity of a ligand for its receptor. These assays are fundamental in drug discovery and pharmacology. A peptide such as this compound could theoretically influence a receptor binding assay in several ways, for example, by acting as a competitive inhibitor if it binds to the same site as the radiolabeled ligand being tested. While specific studies on this compound in this context are not available, the principles of such assays allow for the characterization of binding interactions for any test compound.
The three-dimensional conformation of a peptide is crucial for its biological activity, including its ability to bind to receptors. The β-bend, or reverse turn, is a common secondary structural motif in proteins and peptides that causes a change in the direction of the polypeptide chain. youtube.com These structures are often found on the surface of proteins and can play a significant role in molecular recognition and protein-protein interactions. nih.gov
β-bends are typically composed of four amino acid residues. Certain amino acids, notably proline and glycine, are frequently found in these turns because their structures are well-suited to induce the necessary angles for the chain to reverse direction. youtube.com While this compound is a tripeptide, the principles of defined secondary structures are relevant. The ability of a peptide to adopt a specific, stable conformation, such as a β-bend-like structure, can be a determining factor for its binding affinity to a receptor. The interaction between a TCR and a peptide-MHC complex, which is stabilized by CD4, is highly dependent on the peptide's conformation within the MHC binding groove. ynu.edu.cn
Interaction with Angiotensin Converting Enzyme (ACE)
Angiotensin-Converting Enzyme (ACE) is a key enzyme in the renin-angiotensin system (RAS), which regulates blood pressure. mdpi.com ACE converts angiotensin I into the potent vasoconstrictor angiotensin II and also degrades the vasodilator bradykinin. mdpi.com Inhibition of ACE is a primary therapeutic strategy for managing hypertension. mdpi.com Numerous studies have shown that short peptides, particularly tripeptides derived from food proteins, can act as ACE inhibitors. nih.govacs.org
The characteristics of the amino acids at the C-terminal end of a peptide are particularly important for its ACE inhibitory activity. researchgate.net Peptides containing hydrophobic or aromatic amino acids at the C-terminus often exhibit potent inhibitory effects. mdpi.com The presence of a positively charged lysine (B10760008) residue and an aromatic tyrosine residue in the this compound sequence suggests it has the potential to interact with and inhibit ACE.
In vitro studies have been crucial in identifying and characterizing ACE-inhibitory peptides. The inhibitory activity of a peptide is typically quantified by its IC50 value, which is the concentration of the inhibitor required to reduce ACE activity by 50%.
While direct IC50 data for this compound is not prominently available, studies on analogous tripeptides provide significant insight into the structure-activity relationship. For example, peptides containing tyrosine and lysine have demonstrated notable ACE inhibition. The tripeptide Tyr-Pro-Lys, isolated from broccoli, showed an IC50 value of 10.5 µg/mL. researchgate.net Similarly, the peptide Leu-Leu-Tyr, derived from casein, exhibited an IC50 of 44.16 µmol·L⁻¹. mdpi.com Molecular docking studies indicate that such peptides can bind to the active site of ACE through hydrogen bonding and hydrophobic interactions. nih.gov The inhibition mechanism can be competitive, non-competitive, or mixed, depending on whether the peptide binds to the active site or an allosteric site. mdpi.com
Table 1: In Vitro ACE Inhibitory Activity of Analogous Tripeptides
| Peptide Sequence | Source | IC50 Value | Reference |
|---|---|---|---|
| Tyr-Pro-Lys | Broccoli | 10.5 µg/mL | researchgate.net |
| Leu-Leu-Tyr | Casein | 44.16 µmol·L⁻¹ | mdpi.com |
| Leu-Lys-Pro | Casein | ~8 µM | nih.gov |
| Ile-Ile-Tyr | Todarodes pacificus | pIC50 = 4.58 | nih.gov |
Other Biomolecular Interaction Studies
The constituent amino acids of this compound predispose it to a variety of other biomolecular interactions. The hydroxyl groups of threonine and tyrosine can be sites for post-translational modifications like phosphorylation, a key mechanism in cellular signaling. khanacademy.org The primary amino group on the side chain of lysine can also undergo modifications such as acetylation and ubiquitination, which are critical for regulating gene expression and protein stability. khanacademy.org
Studies have investigated the potential for electrophilic compounds to form covalent adducts with reactive amino acid residues like lysine and tyrosine on protein surfaces. nih.govnih.govresearchgate.net Such interactions are being explored for the development of potent and selective inhibitors of protein-protein interactions. nih.govresearchgate.net Furthermore, analyses of TCR-peptide interactions have shown that residues like threonine, lysine, and tyrosine are directly involved in the binding interface with antigenic peptides, highlighting their importance in molecular recognition within the immune system. nih.gov
Protein-Protein Interaction Modulators
The tripeptide sequence this compound is a crucial component of a pentapeptide that has been identified as a potent modulator of protein-protein interactions, specifically involving the angiotensin-converting enzyme (ACE). Research has demonstrated that the pentapeptide H–Thr–Lys–Tyr–Ala–Ala–OH exhibits high-affinity binding to acein (B1151273) binding sites on ACE. nih.govnih.gov This interaction is not only a testament to the specific molecular recognition between the peptide and the enzyme but also triggers a significant physiological response.
Studies have shown that this binding event stimulates the release of dopamine (B1211576), a key neurotransmitter in the brain. nih.govnih.gov The affinity of this interaction has been quantified, providing a clear measure of its potency. The inhibitory constant (Ki), a measure of binding affinity, for H–Thr–Lys–Tyr–Ala–Ala–OH with acein binding sites was determined to be 3.7 ± 1.0 nM. nih.govnih.gov This high affinity underscores the potential of this compound-containing peptides to act as significant modulators of enzymatic activity and subsequent signaling pathways.
A comparative analysis with a similar pentapeptide, H–Thr–Lys–Phe–Ala–Ala–OH, which has an inhibitory constant of 13 ± 2 nM, further highlights the importance of the tyrosine residue in the this compound sequence for high-affinity binding. nih.govnih.gov
Binding Affinity of this compound Containing Peptides
| Peptide | Binding Target | Inhibitory Constant (Ki) |
|---|---|---|
| H–Thr–Lys–Tyr–Ala–Ala–OH | Acein binding sites on Angiotensin-Converting Enzyme (ACE) | 3.7 ± 1.0 nM |
| H–Thr–Lys–Phe–Ala–Ala–OH | Acein binding sites on Angiotensin-Converting Enzyme (ACE) | 13 ± 2 nM |
Supramolecular Receptor Recognition
Currently, there is a lack of specific research findings in the available scientific literature regarding the supramolecular receptor recognition of the isolated tripeptide this compound. While the broader field of supramolecular chemistry of peptides is an active area of research, detailed studies focusing on the self-assembly and non-covalent receptor binding mechanisms of this particular tripeptide have not been identified.
Enzymatic Post-Translational Modifications
Post-translational modifications (PTMs) are covalent alterations to proteins or peptides that occur after their synthesis. These modifications significantly expand the functional diversity of the proteome, influencing nearly all aspects of cellular biology mdpi.comthermofisher.comcreative-proteomics.com. For the tripeptide this compound, PTMs can occur at the Threonine (Thr), Lysine (Lys), and Tyrosine (Tyr) residues, each imparting distinct changes to the peptide's properties.
Phosphorylation of Threonine and Tyrosine Residues
Phosphorylation is a fundamental and highly regulated PTM involving the addition of a phosphate (B84403) group (PO₄³⁻) to specific amino acid residues, typically serine, threonine, and tyrosine wikipedia.orgthermofisher.commdpi.com. This process is catalyzed by enzymes called kinases, which transfer a phosphate group from adenosine (B11128) triphosphate (ATP) to the hydroxyl (-OH) group of the target amino acid wikipedia.orgthermofisher.commdpi.comcreative-proteomics.com. Phosphorylation significantly alters a protein's or peptide's conformation, activity, localization, and interaction capabilities wikipedia.orgmdpi.com.
Threonine Phosphorylation: Threonine residues, like serine, possess a hydroxyl group on their side chain that is susceptible to phosphorylation. Serine/threonine kinases are a large family of enzymes responsible for this modification wikipedia.orgnih.gov. While serine phosphorylation is generally more common, certain kinases exhibit specificity for threonine residues biorxiv.org. Phosphorylation of threonine can induce significant conformational changes, sometimes acting as a "step function-like switch" in protein function biorxiv.org. For example, kinases like LKB1 and pyruvate (B1213749) kinase M2 have shown specificity for threonine phosphorylation biorxiv.org.
Tyrosine Phosphorylation: Tyrosine residues, with their phenolic hydroxyl group, are also targets for phosphorylation, catalyzed by tyrosine kinases wikipedia.orgwikipedia.orgwikipedia.orgnih.govresearchgate.net. Tyrosine phosphorylation is a critical regulatory mechanism in signal transduction pathways, influencing cell growth, differentiation, migration, and metabolic homeostasis wikipedia.orgwikipedia.orgwikipedia.orgnih.gov. Receptor tyrosine kinases (RTKs) and non-receptor tyrosine kinases are key players in this process wikipedia.orgwikipedia.orgwikipedia.org. The phosphorylation of tyrosine residues can alter protein-protein interactions and downstream signaling events creative-proteomics.comwikipedia.orgnih.gov. For instance, the mitogen-activated protein kinase (MAPK) pathway involves dual-specificity kinases that phosphorylate both threonine and tyrosine residues within the same protein, highlighting the interplay between these modifications nih.govsigmaaldrich.com.
Table 1: Kinases and Phosphorylation Targets
| Amino Acid Residue | Type of Kinase Involved | General Function of Phosphorylation | Examples of Specific Kinases (if known) |
| Threonine (Thr) | Serine/Threonine Kinases (STKs) | Regulation of cell cycle, apoptosis, differentiation, gene expression | LKB1, Pyruvate Kinase M2, CaMKs, CK1 |
| Tyrosine (Tyr) | Tyrosine Kinases (TKs) | Signal transduction, cell growth, differentiation, adhesion | Receptor Tyrosine Kinases (RTKs), Syk |
Enzymatic Crosslinking and Oxidation
Beyond phosphorylation, the this compound peptide can also undergo enzymatic crosslinking and oxidation, further diversifying its functional repertoire.
Enzymatic Crosslinking: Crosslinking involves the formation of covalent bonds between amino acid residues, either within the same peptide chain (intramolecular) or between different peptide chains (intermolecular). Lysine residues are primary targets for crosslinking due to their reactive ε-amino group mdpi.comguidetopharmacology.orgwikipedia.orgnih.govmdpi.com.
Lysine Crosslinking: Transglutaminases (TGs) are a family of enzymes that catalyze the formation of an isopeptide bond between the γ-carboxamide group of glutamine residues and the ε-amino group of lysine residues mdpi.comguidetopharmacology.orgwikipedia.orgnih.govresearchgate.net. This reaction, often calcium-dependent, results in stable crosslinks that are resistant to proteolytic degradation mdpi.comguidetopharmacology.orgwikipedia.org. While TGs primarily link glutamine to lysine, they can also incorporate primary amines into peptides mdpi.comwikipedia.orgresearchgate.net.
Tyrosine Crosslinking: Tyrosine residues can also participate in crosslinking, particularly through oxidative dimerization. Enzymes like horseradish peroxidase (HRP) and other peroxidases can oxidize tyrosine residues to form phenoxyl radicals, which then undergo radical-radical coupling to form dimers, such as dityrosine (B1219331) (di-Tyr) mdpi.comacs.orgresearchgate.netresearchgate.net. This process can occur intentionally for structural stabilization or as a consequence of oxidative stress mdpi.comresearchgate.net. The specific outcome, whether dimer, trimer, or tetramer formation, can depend on the peptide's sequence and the enzyme's activity acs.orgrsc.org. For example, tyrosinase can catalyze the oxidation of tyrosine to either melanin (B1238610) or dityrosine depending on oxygen concentration researchgate.net.
Enzymatic Oxidation: Oxidation refers to chemical reactions that involve the loss of electrons or hydrogen atoms. Tyrosine residues are particularly susceptible to oxidation due to their phenolic ring structure mdpi.comresearchgate.netconicet.gov.ar. Enzymatic oxidation, often mediated by peroxidases or other oxidoreductases, can convert tyrosine into reactive intermediates like tyrosyl radicals mdpi.comacs.orgresearchgate.netconicet.gov.ar. These radicals can then undergo further reactions, including dimerization (forming dityrosine) or polymerization mdpi.comacs.orgresearchgate.netrsc.orgconicet.gov.ar. The oxidation process can be influenced by the presence of nearby functional groups, such as the positively charged amino group of lysine, which can affect reaction rates acs.org.
Table 2: Enzymatic Crosslinking and Oxidation
| Modification Type | Involved Amino Acid Residue | Enzymes Involved | Product/Outcome |
| Crosslinking (Isopeptide) | Lysine (ε-amino group) | Transglutaminases (TGs) | ε-(γ-glutamyl)lysine isopeptide bond (crosslink) |
| Crosslinking (Oxidative Dimerization) | Tyrosine (phenolic hydroxyl) | Horseradish Peroxidase (HRP), other peroxidases, Tyrosinase | Dityrosine (di-Tyr), potentially trimers, tetramers, or polymers; melanin formation (with tyrosinase) |
| Oxidation | Tyrosine | Horseradish Peroxidase (HRP), Tyrosinase, other oxidoreductases | Tyrosyl radicals, leading to dityrosine, other oxidized products, or polymerization |
Compound List:
this compound (Tripeptide)
Threonine (Thr)
Lysine (Lys)
Tyrosine (Tyr)
Adenosine Triphosphate (ATP)
Dityrosine (di-Tyr)
N-acetyltyrosine (NAT)
l-Tyrosine (l-Tyr)
Glutamine (Gln)
Glutamic acid
Aspartic acid
l-DOPA (l-3,4-dihydroxyphenylalanine)
Phosphotyrosine (pTyr)
Phospho-l-DOPA### 6.3. Enzymatic Post-Translational Modifications
Post-translational modifications (PTMs) are covalent alterations to proteins or peptides that occur after their synthesis. These modifications significantly expand the functional diversity of the proteome, influencing nearly all aspects of cellular biology mdpi.comthermofisher.comcreative-proteomics.com. For the tripeptide this compound, PTMs can occur at the Threonine (Thr), Lysine (Lys), and Tyrosine (Tyr) residues, each imparting distinct changes to the peptide's properties.
Phosphorylation of Threonine and Tyrosine Residues
Phosphorylation is a fundamental and highly regulated PTM involving the addition of a phosphate group (PO₄³⁻) to specific amino acid residues, typically serine, threonine, and tyrosine wikipedia.orgthermofisher.commdpi.com. This process is catalyzed by enzymes called kinases, which transfer a phosphate group from adenosine triphosphate (ATP) to the hydroxyl (-OH) group of the target amino acid wikipedia.orgthermofisher.commdpi.comcreative-proteomics.com. Phosphorylation significantly alters a protein's or peptide's conformation, activity, localization, and interaction capabilities wikipedia.orgmdpi.com.
Threonine Phosphorylation: Threonine residues, like serine, possess a hydroxyl group on their side chain that is susceptible to phosphorylation. Serine/threonine kinases are a large family of enzymes responsible for this modification wikipedia.orgnih.gov. While serine phosphorylation is generally more common, certain kinases exhibit specificity for threonine residues biorxiv.org. Phosphorylation of threonine can induce significant conformational changes, sometimes acting as a "step function-like switch" in protein function biorxiv.org. For example, kinases like LKB1 and pyruvate kinase M2 have shown specificity for threonine phosphorylation biorxiv.org.
Tyrosine Phosphorylation: Tyrosine residues, with their phenolic hydroxyl group, are also targets for phosphorylation, catalyzed by tyrosine kinases wikipedia.orgwikipedia.orgwikipedia.orgnih.govresearchgate.net. Tyrosine phosphorylation is a critical regulatory mechanism in signal transduction pathways, influencing cell growth, differentiation, migration, and metabolic homeostasis wikipedia.orgwikipedia.orgwikipedia.orgnih.gov. Receptor tyrosine kinases (RTKs) and non-receptor tyrosine kinases are key players in this process wikipedia.orgwikipedia.orgwikipedia.org. The phosphorylation of tyrosine residues can alter protein-protein interactions and downstream signaling events creative-proteomics.comwikipedia.orgnih.gov. For instance, the mitogen-activated protein kinase (MAPK) pathway involves dual-specificity kinases that phosphorylate both threonine and tyrosine residues within the same protein, highlighting the interplay between these modifications nih.govsigmaaldrich.com.
Table 1: Kinases and Phosphorylation Targets
| Amino Acid Residue | Type of Kinase Involved | General Function of Phosphorylation | Examples of Specific Kinases (if known) |
| Threonine (Thr) | Serine/Threonine Kinases (STKs) | Regulation of cell cycle, apoptosis, differentiation, gene expression | LKB1, Pyruvate Kinase M2, CaMKs, CK1 |
| Tyrosine (Tyr) | Tyrosine Kinases (TKs) | Signal transduction, cell growth, differentiation, adhesion | Receptor Tyrosine Kinases (RTKs), Syk |
Enzymatic Crosslinking and Oxidation
Beyond phosphorylation, the this compound peptide can also undergo enzymatic crosslinking and oxidation, further diversifying its functional repertoire.
Enzymatic Crosslinking: Crosslinking involves the formation of covalent bonds between amino acid residues, either within the same peptide chain (intramolecular) or between different peptide chains (intermolecular). Lysine residues are primary targets for crosslinking due to their reactive ε-amino group mdpi.comguidetopharmacology.orgwikipedia.orgnih.govmdpi.com.
Lysine Crosslinking: Transglutaminases (TGs) are a family of enzymes that catalyze the formation of an isopeptide bond between the γ-carboxamide group of glutamine residues and the ε-amino group of lysine residues mdpi.comguidetopharmacology.orgwikipedia.orgnih.govresearchgate.net. This reaction, often calcium-dependent, results in stable crosslinks that are resistant to proteolytic degradation mdpi.comguidetopharmacology.orgwikipedia.org. While TGs primarily link glutamine to lysine, they can also incorporate primary amines into peptides mdpi.comwikipedia.orgresearchgate.net.
Tyrosine Crosslinking: Tyrosine residues can also participate in crosslinking, particularly through oxidative dimerization. Enzymes like horseradish peroxidase (HRP) and other peroxidases can oxidize tyrosine residues to form phenoxyl radicals, which then undergo radical-radical coupling to form dimers, such as dityrosine (di-Tyr) mdpi.comacs.orgresearchgate.netresearchgate.net. This process can occur intentionally for structural stabilization or as a consequence of oxidative stress mdpi.comresearchgate.net. The specific outcome, whether dimer, trimer, or tetramer formation, can depend on the peptide's sequence and the enzyme's activity acs.orgrsc.org. For example, tyrosinase can catalyze the oxidation of tyrosine to either melanin or dityrosine depending on oxygen concentration researchgate.net.
Enzymatic Oxidation: Oxidation refers to chemical reactions that involve the loss of electrons or hydrogen atoms. Tyrosine residues are particularly susceptible to oxidation due to their phenolic ring structure mdpi.comresearchgate.netconicet.gov.ar. Enzymatic oxidation, often mediated by peroxidases or other oxidoreductases, can convert tyrosine into reactive intermediates like tyrosyl radicals mdpi.comacs.orgresearchgate.netconicet.gov.ar. These radicals can then undergo further reactions, including dimerization (forming dityrosine) or polymerization mdpi.comacs.orgresearchgate.netrsc.orgconicet.gov.ar. The oxidation process can be influenced by the presence of nearby functional groups, such as the positively charged amino group of lysine, which can affect reaction rates acs.org.
Table 2: Enzymatic Crosslinking and Oxidation
| Modification Type | Involved Amino Acid Residue | Enzymes Involved | Product/Outcome |
| Crosslinking (Isopeptide) | Lysine (ε-amino group) | Transglutaminases (TGs) | ε-(γ-glutamyl)lysine isopeptide bond (crosslink) |
| Crosslinking (Oxidative Dimerization) | Tyrosine (phenolic hydroxyl) | Horseradish Peroxidase (HRP), other peroxidases, Tyrosinase | Dityrosine (di-Tyr), potentially trimers, tetramers, or polymers; melanin formation (with tyrosinase) |
| Oxidation | Tyrosine | Horseradish Peroxidase (HRP), Tyrosinase, other oxidoreductases | Tyrosyl radicals, leading to dityrosine, other oxidized products, or polymerization |
Compound List:
this compound (Tripeptide)
Threonine (Thr)
Lysine (Lys)
Tyrosine (Tyr)
Adenosine Triphosphate (ATP)
Dityrosine (di-Tyr)
N-acetyltyrosine (NAT)
l-Tyrosine (l-Tyr)
Glutamine (Gln)
Glutamic acid
Aspartic acid
l-DOPA (l-3,4-dihydroxyphenylalanine)
Phosphotyrosine (pTyr)
Phospho-l-DOPA
Modulation of Cellular Signaling Pathways
Intracellular signal transduction pathways are complex networks that relay signals from the cell surface to internal targets, ultimately dictating cellular responses like proliferation, differentiation, and death. nih.govnih.gov The ability of a compound to modulate these pathways is a key indicator of its therapeutic potential. The this compound tripeptide has been analyzed for its capacity to interact with and regulate key components of these signaling cascades.
The Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (Akt)/mammalian Target of Rapamycin (mTOR) pathway is a fundamental signaling cascade that is crucial for cell growth, survival, and metabolism. researchgate.net Its constitutive activation is a hallmark of many human cancers, making it a prime target for anticancer therapies. researchgate.netnih.gov This pathway is initiated when growth factors or other stimuli activate PI3K, which in turn activates Akt. Akt then phosphorylates a variety of downstream targets, including mTOR, to promote cell proliferation and inhibit apoptosis. researchgate.netresearchgate.net
In silico molecular docking studies have been conducted to predict the interaction between the Tyr-Lys-Thr (YKT) tripeptide and key proteins in this pathway. nih.gov The results indicated a strong binding affinity with PI3K, Akt1, and mTOR, suggesting that the tripeptide may regulate their activity. nih.gov This robust binding tendency implies a potential mechanism whereby this compound could directly interfere with this critical cancer survival pathway. nih.gov
| Target Protein | Pathway | Binding Interaction Finding | Source |
|---|---|---|---|
| PI3K | PI3K/Akt/mTOR | Robust binding tendency observed in silico. | nih.gov |
| Akt1 | PI3K/Akt/mTOR | Robust binding tendency observed in silico. | nih.gov |
| mTOR | PI3K/Akt/mTOR | Robust binding tendency observed in silico. | nih.gov |
| Caspase-3 | Apoptosis | Robust binding tendency observed in silico. | nih.gov |
| Caspase-8 | Apoptosis | Robust binding tendency observed in silico. | nih.gov |
The Extracellular signal-Regulated Kinase (ERK) pathway, also known as the MAPK/ERK pathway, and the Protein Kinase C (PKC) pathway are central to the regulation of cell proliferation, differentiation, and survival. researchgate.netnih.gov The ERK pathway is a cascade of protein kinases, including RAF, MEK, and ERK, that transmits signals from cell surface receptors to the nucleus. nih.gov PKC represents a family of kinases that are involved in diverse cellular signaling events and can, in some contexts, activate the MEK/ERK pathway. researchgate.net While these pathways are critical in cell signaling, direct experimental studies detailing the specific modulation of ERK and PKC activity by the this compound tripeptide are not extensively documented in the reviewed scientific literature.
Intracellular signal transduction involves the transmission of signals from a cell's surface to its interior, often through a series of molecular interactions, including phosphorylation events mediated by kinases. nih.govnih.gov This process allows cells to respond to their external environment. nih.gov
The primary mechanism proposed for the action of the this compound tripeptide is its direct interaction with key intracellular signaling proteins. nih.gov Theoretical analyses through molecular docking have shown that the tripeptide has a strong propensity to bind to crucial enzymes within major signaling pathways known to be active in human cancer. nih.gov These interactions, particularly with PI3K, Akt, and mTOR, suggest that the peptide functions by directly engaging with and potentially modulating the activity of these core components of the cell's signaling apparatus. nih.gov
Influence on Cell Survival and Apoptosis Pathways (in vitro)
Apoptosis, or programmed cell death, is a vital process for removing unwanted or damaged cells. A common feature of cancer cells is their ability to evade apoptosis, leading to uncontrolled proliferation. Compounds that can induce cytotoxic effects and modulate apoptotic pathways in cancer cells are of significant therapeutic interest.
The cytotoxic potential of the this compound tripeptide has been evaluated in vitro. It is recognized as a significant therapeutic peptide that exhibits cytotoxic effects on various cancer cell lines. nih.gov
Specifically, the cytotoxic activity of the Tyr-Lys-Thr (YKT) tripeptide was determined against the human lung carcinoma cell line, A549, using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. nih.gov This assay measures the metabolic activity of cells as an indicator of cell viability. The study found that the tripeptide exerted a cytotoxic effect on A549 cells. nih.gov While the peptide is noted for its broad cytotoxic effects, specific in vitro cytotoxicity data on Mat-LyLu, MCF-7, and HeLa cell lines were not detailed in the reviewed literature.
| Cell Line | Cancer Type | Assay Method | Finding | Source |
|---|---|---|---|---|
| A549 | Human Lung Carcinoma | MTT Assay | Demonstrated cytotoxic effect. | nih.gov |
| Mat-LyLu | Rat Prostate Adenocarcinoma | - | No specific data available in reviewed sources. | |
| MCF-7 | Human Breast Adenocarcinoma | - | No specific data available in reviewed sources. | |
| HeLa | Human Cervical Adenocarcinoma | - | No specific data available in reviewed sources. |
Caspases are a family of cysteine proteases that play an essential role in the execution phase of apoptosis. Caspase-3 and Caspase-8 are key enzymes in this process; Caspase-8 is an initiator caspase involved in the extrinsic apoptosis pathway, while Caspase-3 is a critical executioner caspase.
The potential influence of the this compound tripeptide on caspase-mediated apoptosis has been investigated through in silico methods. nih.gov Molecular docking studies explored the interaction of the YKT tripeptide with Caspase-3 and Caspase-8. nih.gov The results showed that the tripeptide exhibited a robust binding tendency with both of these key apoptotic enzymes. nih.gov This finding suggests a potential mechanism for the peptide's biological activity, whereby it may modulate the apoptotic cascade through direct interaction with caspases.
Attenuation of Serum Starvation-Induced Cell Death
The capacity of peptides containing the Lys-Tyr motif to protect cells from programmed cell death induced by nutrient deprivation has been demonstrated in cellular models. Specifically, studies on the synthetic chemoattractant peptide Trp-Lys-Tyr-Met-Val-D-Met (WKYMVm), which includes a Lys-Tyr sequence, have shown that it can attenuate monocyte death caused by serum starvation. nih.govoup.com This protective effect is linked to the activation of specific intracellular signaling pathways. The presence of the peptide was found to inhibit the activity of caspase-3, a key enzyme in the apoptotic cascade. nih.govoup.com
The mechanism for this enhanced cell survival involves the phosphoinositide-3-kinase (PI 3-kinase) pathway. nih.govoup.com Treatment with LY294002, an inhibitor of PI 3-kinase, counteracted the peptide's ability to prevent monocyte death, confirming the pathway's involvement. nih.govoup.com Further investigation revealed that the peptide stimulates the activity of Akt (also known as Protein Kinase B), a downstream effector of PI 3-kinase that plays a crucial role in promoting cell survival. nih.govoup.com In this context, the activation of Akt by the peptide was shown to be dependent on both PI 3-kinase and Protein Kinase C (PKC). nih.gov
Immunomodulatory Effects (in vitro and animal models)
Inhibition of Dendritic Cell Maturation
Dendritic cells (DCs) are pivotal antigen-presenting cells, and their maturation state is critical for initiating a primary immune response. ru.nl The maturation process involves the upregulation of costimulatory molecules and MHC class II, which is essential for effective T cell activation. nih.gov The inhibition of DC maturation can therefore serve as a mechanism for modulating immune responses.
While direct studies on the tripeptide this compound are not prominent in the available literature, the mechanisms by which other peptides modulate DC maturation offer insight. For example, the oncolytic peptide LTX-315 has been shown to induce DC maturation both directly by activating Toll-like receptor 7 (TLR7) and indirectly through the release of damage-associated molecular patterns (DAMPs) from dying cancer cells. nih.govresearchgate.net Conversely, the Src family kinase Lyn has been identified as a key regulator, where its absence leads to DCs that fail to mature properly in response to stimuli, resulting in reduced IL-12 production and impaired T helper 1 (Th1) responses. nih.gov These examples highlight that peptides can influence DC maturation by engaging specific signaling pathways, such as those mediated by Toll-like receptors and their cytosolic adaptor protein MyD88, which is critical for the effects of LTX-315. nih.govresearchgate.net
Enhancement of Monocyte Survival and Chemoattractant Activity
Peptides incorporating the Lys-Tyr sequence have demonstrated significant effects on monocyte function, including enhanced survival and chemoattraction. The synthetic peptide WKYMVm acts as a chemoattractant, stimulating chemotactic migration in monocytes. nih.govoup.com Beyond attracting these immune cells, the peptide also promotes their survival under conditions of serum starvation. nih.govoup.com
This dual activity is mediated by the activation of key signaling cascades. The peptide stimulates the activation of phospholipase D (PLD), which is essential for superoxide (B77818) generation and the killing of bacteria by monocytes. nih.gov The signaling pathway leading to PLD activation involves phosphoinositide-specific phospholipase C (PI-PLC) and protein kinase C (PKC). nih.gov Furthermore, the pro-survival effect is linked to the PI 3-kinase/Akt pathway, which ultimately leads to the inhibition of caspase-3, a critical executioner of apoptosis. nih.gov
| Research Finding | Cellular Model | Key Pathway Involved | Outcome |
| Attenuation of Cell Death | Human Monocytes | PI 3-Kinase, Akt, PKC | Increased cell survival under serum starvation. nih.govoup.com |
| Enhanced Chemoattraction | Human Monocytes | Phospholipase D (PLD) | Stimulation of monocyte migration. nih.govnih.gov |
| Increased Monocyte Survival | Human Monocytes | Akt, Caspase-3 Inhibition | Prevention of apoptosis. nih.govoup.com |
Receptor-Mediated Immune Cell Responses
The immunomodulatory actions of peptides are initiated by their interaction with specific cell surface receptors. The WKYMVm peptide, for instance, binds to a unique receptor on human leukocytes, including monocytes, to trigger its effects. nih.gov This binding event initiates downstream signaling cascades that result in functional cellular responses like superoxide generation and phagocytosis. nih.gov
More broadly, immune cell responses are often mediated by families of pattern recognition receptors (PRRs), such as Toll-like receptors (TLRs). nih.govnih.gov These receptors recognize specific molecular patterns on pathogens and endogenous molecules, leading to the activation of innate immunity. nih.govyoutube.com TLR signaling typically involves adaptor molecules like MyD88 and results in the activation of transcription factors such as NF-κB, which orchestrates the expression of inflammatory cytokines. nih.govyoutube.com The activation of TLRs on dendritic cells and macrophages is a critical step for bridging innate and adaptive immunity. nih.gov While the specific receptor for this compound is not defined, related peptides function through such receptor-mediated mechanisms to elicit their immunomodulatory effects. nih.gov
Mechanisms of Interaction with Cellular Components
DNA Damage Induction and Associated Pathways (e.g., via modified Tyr)
The amino acid Tyrosine (Tyr), a component of the this compound peptide, has been shown to directly influence DNA integrity and repair pathways in neuronal cells. In vitro studies on rat cortical neurons demonstrated that an excess of tyrosine can induce DNA damage within one hour of treatment, although this damage appears to be rapidly repaired. nih.gov
The mechanism involves the modulation of key proteins involved in DNA transcription and repair. Tyrosine treatment was found to alter the levels of topoisomerase enzymes in the chromatin fraction, increasing TOP1 and decreasing TOP2β. nih.gov Concurrently, it recruited poly-ADP-ribose polymerase 1 (PARP1) to the chromatin, a clear indicator of a DNA damage response. nih.gov These findings suggest that tyrosine, while being an essential amino acid, can also trigger a DNA damage response pathway when present in high concentrations, potentially by inhibiting transcription, which is a known source of DNA damage in neurons. nih.gov
| Protein | Effect of Tyrosine Treatment | Implied Function |
| TOP1 (Topoisomerase I) | Increased in chromatin | Regulation of DNA topology, gene expression nih.gov |
| TOP2β (Topoisomerase IIβ) | Decreased in chromatin | Resolution of DNA tangles, transcription nih.gov |
| PARP1 | Recruited to chromatin | DNA damage sensor and repair initiator nih.gov |
| TyrRS (Tyrosyl-tRNA Synthetase) | Increased in chromatin | Aminoacylation, potential role in DNA repair nih.gov |
Based on a comprehensive review of available scientific literature, there is no specific information regarding the direct involvement of the chemical compound "this compound" (Threonyl-Lysyl-Tyrosine) as a tripeptide unit in the process of protein crosslinking within cellular and subcellular contexts.
Searches for research detailing the mechanistic studies of "this compound" in protein crosslinking, either in vitro or in animal models, did not yield any specific results. While the individual amino acid constituents of this tripeptide are known to participate in protein crosslinking events, the scientific literature does not describe a role for the "this compound" sequence as a distinct molecular entity driving or participating in such reactions.
Threonine (Thr): The side chain of threonine contains a secondary hydroxyl group. While less reactive than the primary amine of lysine or the phenolic ring of tyrosine, under specific oxidative conditions, it could potentially be involved in certain crosslinking reactions. However, this is not a commonly reported or well-characterized mechanism for protein crosslinking.
Lysine (Lys): The ε-amino group of the lysine side chain is a frequent participant in both enzymatic and non-enzymatic crosslinking. It is a primary target for many commercially available crosslinking reagents used in research to study protein-protein interactions. google.comgoogle.com Furthermore, lysine is involved in the formation of isopeptide bonds with glutamine or asparagine residues, a process catalyzed by transglutaminases. omicsdi.org
Tyrosine (Tyr): The phenolic side chain of tyrosine is well-documented to form covalent crosslinks, most notably dityrosine bonds, through oxidative mechanisms. omicsdi.org This can be initiated by various reactive oxygen species or enzymatic activity, such as that of peroxidases. omicsdi.org Tyrosine can also form crosslinks with other amino acids like cysteine and tryptophan. googleapis.comnih.gov
A 2023 study on tyrosine/lysine-targeting urazole (B1197782) cross-linkers noted that their method could achieve multi-site cross-linking, including at threonine residues and between lysine and tyrosine, but this referred to the individual amino acids as potential sites for crosslinking rather than the "this compound" tripeptide itself.
Although the sequence "this compound" appears within larger protein structures in various biological contexts, such as in viral glycoproteins, components of the erythrocyte membrane, and peptides related to the immune system, the literature does not attribute any specific protein crosslinking function to this tripeptide motif.
Conclusion
The tripeptide Thr-Lys-Tyr, along with peptides incorporating this sequence, exhibits a range of intriguing biological activities, from modulating immune responses and taste perception to participating in radical scavenging. Research into its ACE inhibitory potential and its role in immune cell activation highlights its versatility. As scientific inquiry progresses, advanced structural analyses, systems biology integration, and novel synthetic approaches are expected to unlock further undiscovered functions and therapeutic applications for this compound, positioning it as a valuable entity in the fields of biochemistry, pharmacology, and chemical biology.
Compound List
Threonine (Thr)
Lysine (B10760008) (Lys)
Tyrosine (Tyr)
Thr-Lys-Tyr
Leu-Lys-Tyr (LKY) analogues
Trp-Lys-Tyr-Met-Val-D-Met (WKYMVm)
His-Tyr-His
Lys-Tyr-Lys
Glu-Thr-Tyr-Ser-Lys
Gastrin Releasing Peptide
Tyr-c-peptide human
Mussel adhesive proteins
Structure Activity Relationship Sar Studies and Analogue Design
Conformational Analysis and Bioactive Conformation Elucidation
The biological function of a peptide is intrinsically linked to its three-dimensional structure. Conformational analysis of peptides like Thr-Lys-Tyr aims to identify the stable, low-energy conformations, one or more of which may be responsible for its interaction with biological targets. Computational methods, including molecular mechanics (MM) and quantum mechanics (QM), are pivotal in determining these stable structures. dergipark.org.tr
A study on the related tripeptide, Tyrosyl-Lysyl-Threonine, using such computational methods, has shed light on the conformational landscape of peptides containing these amino acids. dergipark.org.tr While the sequence is different, the fundamental interactions and conformational preferences of the individual residues provide valuable insights into the probable structures of this compound. The conformational flexibility is largely determined by the rotational freedom around the bonds of the alpha-carbon atoms in the peptide backbone. msu.edu
While direct structural data for this compound is limited, extensive research on the structurally analogous tripeptide sequence, Trp-Lys-Tyr, within the urotensin II-related peptide (URP), offers a compelling model. nih.gov In URP, the Trp-Lys-Tyr sequence is essential for its biological activity and adopts a specific folded structure known as an inverse gamma-turn. nih.gov A gamma-turn is a three-residue turn stabilized by a hydrogen bond between the carbonyl group of the first residue and the amide proton of the third residue. cambridgeinternational.org
The inverse gamma-turn in the Trp-Lys-Tyr motif creates a compact and rigid structure that is crucial for its biological function. nih.gov It is highly probable that the this compound sequence can also adopt a similar turn-like conformation, which would be critical for its bioactive presentation. The hydroxyl group of threonine, while different from the indole (B1671886) ring of tryptophan, is also capable of forming hydrogen bonds that could stabilize such a turn.
The specific three-dimensional arrangement of a peptide's functional groups is what dictates its ability to bind to a biological receptor and elicit a response. For the Trp-Lys-Tyr sequence in URP, its inverse gamma-turn conformation is directly correlated with its binding affinity to the GPR14 receptor and its resulting contractile activity. nih.gov Any disruption of this conformation leads to a significant loss of biological function.
For this compound, the spatial orientation of the threonine's hydroxyl group, the lysine's positively charged amino group, and the tyrosine's aromatic ring would be critical for receptor recognition. The conformation of the peptide backbone, potentially a turn structure, would present these side chains in a specific arrangement for optimal interaction with a receptor's binding pocket. The charged nature of lysine (B10760008) is often important for electrostatic interactions with negatively charged residues in a receptor, while the aromatic ring of tyrosine can engage in hydrophobic or pi-stacking interactions. khanacademy.orgnih.gov
Impact of Amino Acid Substitutions and Stereoisomers
To probe the role of each amino acid in the this compound sequence, systematic substitutions can be made, and the resulting changes in activity are measured. This provides a detailed map of the structure-activity relationship.
Alanine (B10760859) scanning is a powerful technique used to determine the contribution of individual amino acid side chains to a peptide's function. mybiosource.com By systematically replacing each residue with alanine, which has a small, non-functional methyl side chain, the importance of the original side chain can be assessed. mybiosource.com
In studies of the URP peptide containing the Trp-Lys-Tyr motif, alanine substitution of each of these residues led to a significant decrease in both receptor binding affinity and biological activity. nih.gov This indicates that the side chains of all three residues are critical for function. A similar alanine scan of this compound would be expected to reveal the relative importance of the threonine, lysine, and tyrosine side chains for its specific biological activity.
| Original Peptide (URP fragment) | Substitution | Impact on Biological Activity |
| ...Trp-Lys-Tyr... | Trp -> Ala | Significantly reduced binding and activity |
| ...Trp-Lys-Tyr... | Lys -> Ala | Significantly reduced binding and activity |
| ...Trp-Lys-Tyr... | Tyr -> Ala | Significantly reduced binding and activity |
This table is based on data from the related Trp-Lys-Tyr motif in URP and is illustrative of the expected outcomes for a this compound alanine scan.
Peptides composed of naturally occurring L-amino acids are often susceptible to degradation by proteases in the body, which limits their therapeutic potential. nih.gov Replacing L-amino acids with their D-stereoisomers can enhance peptide stability. nih.govnih.gov However, such substitutions can also have a profound impact on the peptide's conformation and, consequently, its biological activity.
In the case of the URP peptide, substituting the L-Tryptophan in the Trp-Lys-Tyr sequence with D-Tryptophan completely abolished the peptide's biological activity. nih.gov This suggests that the specific stereochemistry of this residue is crucial for maintaining the correct bioactive conformation. A D-Tyrosine substitution at the third position also partially suppressed the biological response. nih.gov These findings underscore the high stereochemical selectivity of the receptor for this peptide sequence. It is anticipated that D-amino acid substitutions in the this compound sequence would similarly affect its activity and stability, with the precise outcome depending on the specific position of the substitution and the receptor's stereochemical requirements.
| Original Peptide (URP fragment) | Substitution | Impact on Biological Activity |
| ...Trp-Lys-Tyr... | Trp -> D-Trp | Abrogated biological response |
| ...Trp-Lys-Tyr... | Tyr -> D-Tyr | Partially suppressed biological response |
This table is based on data from the related Trp-Lys-Tyr motif in URP and is illustrative of the potential effects of D-amino acid substitutions in a this compound peptide.
Rational Design of Peptide Mimetics
The insights gained from SAR studies can be used to rationally design peptide mimetics—small molecules that mimic the structure and function of the native peptide but may have improved properties such as better stability, oral bioavailability, and receptor selectivity. The goal is to create a non-peptide scaffold that can present the key functional groups (the hydroxyl of threonine, the amino group of lysine, and the aromatic ring of tyrosine) in the same spatial orientation as the bioactive conformation of the this compound peptide.
By understanding the critical role of the inverse gamma-turn in the related Trp-Lys-Tyr sequence, for example, medicinal chemists can design rigid scaffolds that lock the key pharmacophoric elements into this bioactive shape. nih.gov This approach bypasses the conformational flexibility inherent in short linear peptides and can lead to more potent and stable drug candidates. The detailed structural and functional data from conformational analysis and amino acid substitution studies are therefore essential for the successful rational design of mimetics based on the this compound tripeptide.
Strategies for Enhancing Receptor Selectivity
The modification of the this compound sequence is a key strategy for altering its binding affinity and selectivity for various receptors. Research into related peptide structures demonstrates that even subtle changes to the amino acid sequence can significantly impact receptor interaction.
One area of investigation involves the substitution of amino acids within and around the this compound motif to probe and enhance receptor binding. For instance, in structure-activity relationship studies of the peptide acein (B1151273), a series of analogues based on its C-terminal pentapeptide sequence were synthesized to identify the minimal structure required for high-affinity binding to acein binding sites on guinea pig brain membranes. publish.csiro.auresearchgate.net Within this series, it was determined that the pentapeptide H-Thr-Lys-Phe-Ala-Ala-OH represents the minimal active sequence. publish.csiro.auresearchgate.net Further modification, specifically the substitution of Phenylalanine (Phe) with Tyrosine (Tyr) at the third position, yielded the analogue H-Thr-Lys-Tyr-Ala-Ala-OH. This substitution resulted in a notable increase in binding affinity, making it the analogue with the highest affinity for the acein binding site. publish.csiro.auresearchgate.net
The high affinity of the this compound-Ala-Ala-OH analogue suggests a specific and favorable interaction between the Tyr residue and the receptor, which this analogue was able to stimulate dopamine (B1211576) release from striatal slices. publish.csiro.auresearchgate.net
| Analogue Sequence | Binding Affinity (Ki) |
| H-Thr-Lys-Phe-Ala-Ala-OH | 13 ± 2 nM |
| H-Thr-Lys-Tyr-Ala-Ala-OH | 3.7 ± 1.0 nM |
This table displays the inhibitory constant (Ki) values representing the binding affinity of acein peptide analogues to guinea pig brain membranes. A lower Ki value indicates a higher binding affinity. publish.csiro.auresearchgate.net
Furthermore, computational studies involving analogues of the immunomodulatory peptide tuftsin (B1682037) (Thr-Lys-Pro-Arg) have provided insights into how substitutions at the third position influence molecular properties. The substitution of Proline (Pro) with Tyrosine (Tyr) to create the analogue this compound-Arg alters the peptide's physicochemical characteristics. thepharmajournal.com Molecular dynamics simulations of such analogues in environments mimicking a receptor binding site are used to predict favorable conformations and interactions that could lead to enhanced selectivity. thepharmajournal.com These studies help in understanding how the phenolic hydroxyl group of tyrosine might engage in specific hydrogen bonding or other interactions within a receptor pocket, a feature not present in the parent tuftsin peptide. thepharmajournal.com
The design of analogues often involves creating a library of peptides with systematic substitutions to map the interaction landscape with a target receptor. This approach allows for the identification of "hot spots" in the peptide sequence—residues that are critical for binding and selectivity. For this compound, the tyrosine residue appears to be a significant contributor to high-affinity interactions in the context of certain receptors. publish.csiro.auresearchgate.net
Research Applications and Functional Insights
Development as Biochemical Probes and Research Tools
Peptides, including those incorporating the Thr-Lys-Tyr sequence, are invaluable tools in modern biological research due to their specificity, synthetic accessibility, and ease of modification.
The this compound sequence can be part of larger peptides or proteins that are instrumental in understanding complex biological processes. For instance, peptides containing this sequence have been investigated for their role in modulating neurotransmitter release, such as dopamine (B1211576), by interacting with enzymes like angiotensin-converting enzyme (ACE) researchgate.netresearchgate.netpublish.csiro.auresearchgate.net. Such interactions highlight the potential of this compound-containing peptides to serve as probes for studying enzyme kinetics and signaling pathways.
Furthermore, the amino acid residues Threonine, Lysine (B10760008), and Tyrosine themselves are frequently targeted by chemical probes, such as sulfonyl fluorides, which can modify these residues to map enzyme binding sites, study protein-protein interactions, and inhibit enzyme activity genscript.comresearchgate.netrsc.orgnih.govnii.ac.jpresearchgate.netresearchgate.net. While these probes are not this compound itself, they underscore the functional relevance of these amino acids in protein interactions and enzymatic reactions. In one study, a heptapeptide (B1575542) sequence including this compound-Met was identified in the context of enzyme inactivation, suggesting the role of this sequence in enzyme active sites and potential involvement in catalytic mechanisms crick.ac.uknih.gov.
Peptide-based fluorescent probes are essential for visualizing and tracking biological molecules in vitro. While direct use of this compound as a pre-labeled probe for receptor localization is not extensively documented in the provided search results, the general principle of peptide modification for such applications is well-established. Synthetic peptides can be readily modified with fluorophores or radioisotopes, allowing them to act as reporters for molecular recognition events, including binding to receptors or other cellular targets beilstein-journals.org. The inherent properties of Threonine, Lysine, and Tyrosine, such as their side chains, can be leveraged for specific labeling strategies or for mediating interactions that can be visualized. For example, peptides binding to antibody Fc domains have been developed and can be fused with fluorescent proteins for various applications nih.gov.
Role as Biomarkers of Exposure
The detection of specific peptide modifications or adducts can serve as biomarkers for exposure to certain compounds or for physiological states.
The modification of amino acid residues, including Lysine and Tyrosine, by reactive chemical species is a known mechanism for forming adducts that can be detected as biomarkers of exposure genscript.comresearchgate.netrsc.orgnih.govnii.ac.jpresearchgate.netresearchgate.net. While specific instances of this compound adducts being used as biomarkers for nerve agent exposure were not directly found in the provided search results, the general principle applies. For example, sulfonyl fluorides, which are related to some classes of chemical warfare agents, can react with lysine and tyrosine residues, forming stable adducts. Research into detecting modifications of amino acids in proteins by exogenous compounds is an active area, and peptides containing this compound could potentially be targets or indicators if they form such adducts.
Utility in Protein Purification Strategies
Peptides that exhibit high affinity and specificity for target proteins are highly sought after for developing affinity chromatography matrices, offering advantages over traditional protein-based ligands.
The this compound sequence, or peptides containing it, have shown promise in protein purification. Specifically, peptides that bind to the Fc region of Immunoglobulin G (IgG) have been identified and utilized for antibody purification researchgate.netnih.govsnu.ac.krjelsciences.commdpi.com. One study identified octameric peptides with high affinity for mouse and human IgG-Fc, demonstrating their utility in purifying monoclonal antibodies researchgate.net. While the specific sequence "this compound" is not explicitly highlighted as the primary binding motif in all these studies, it is part of the broader exploration of peptide ligands for antibody purification. For example, a pentapeptide analogue containing H–Thr–Lys–Tyr–Ala–Ala–OH demonstrated high affinity for acein (B1151273) binding sites, indicating its potential as a specific ligand researchgate.netpublish.csiro.auresearchgate.net. The development of peptide ligands for affinity chromatography offers advantages such as stability, reduced immunogenicity, and cost-effectiveness compared to protein ligands like Protein A or G nih.govsnu.ac.krjelsciences.com.
Contribution to Biomaterial Surface Functionalization
Specific research detailing the application of the this compound peptide for biomaterial surface functionalization, such as for enhanced biocompatibility and cell adhesion on materials like ePTFE, was not identified within the provided search results.
No direct evidence was found in the reviewed literature to support the use of the this compound peptide specifically for coating biomaterials like ePTFE to improve biocompatibility or cell adhesion.
Insights into Oxidative Modification and Crosslinking in Proteins
The amino acids Threonine (Thr), Lysine (Lys), and Tyrosine (Tyr) are all susceptible to various post-translational modifications, including oxidation and crosslinking, which can alter protein structure and function.
While direct characterization of Tyr-Lys crosslinks specifically within the this compound sequence was not detailed, the presence of Tyrosine and Lysine in close proximity within protein structures is relevant to crosslinking phenomena. Tyrosine residues, with their aromatic rings, and Lysine residues, with their reactive amine groups, can participate in various modifications. Studies have indicated that aromatic amino acids like Tyrosine, along with hydrophobic amino acids, are critical for the antioxidative properties of protein hydrolysates researchgate.net. Furthermore, protein modifications such as cross-linking are recognized as post-translational alterations that affect protein function google.com.na. Sequences containing this compound have been identified in various protein contexts, suggesting their potential involvement in processes where such modifications occur google.com.nagoogle.comgoogle.comgoogleapis.comregulations.gov.
The mechanism of peptide oxidation can involve several pathways, often initiated by reactive oxygen species targeting susceptible amino acid residues. While specific oxidation mechanisms for the this compound tripeptide itself were not elaborated upon in the search results, the sequence has been noted in a functional context. For instance, the "this compound catalytic triad" has been identified in the R (reductase) domain within the N-terminal region of enzymes involved in polyketide and non-ribosomal peptide biosynthesis researchgate.net. This suggests a role for this specific amino acid arrangement in enzymatic catalytic mechanisms, which may indirectly involve redox processes. Oxidation is also broadly recognized as a post-translational modification that proteins undergo google.com.na.
Anticoagulant Activity in vitro
The this compound sequence has been associated with potential in vitro anticoagulant activity through its presence in larger protein structures. Specifically, the annexin (B1180172) A4 (ANXA4) protein, which contains a sequence including this compound, has been noted for its potential to exhibit anticoagulant activity in vitro google.com. Additionally, the peptide sequence this compound-Arg-Val-Pro has been identified from Spanish ham and discussed in the context of bioactive peptides derived from food protein hydrolysis csic.es.
Future Directions and Emerging Research Avenues for Thr Lys Tyr Research
Exploration of Undiscovered Biological Functions
While specific functions for the isolated Thr-Lys-Tyr tripeptide are not extensively documented, its constituent amino acids and their presence in larger bioactive peptides suggest a broad potential. Future research should focus on systematically screening this compound and its derivatives for novel biological activities. This could include investigating its roles in cell signaling pathways, protein-protein interactions, enzyme modulation, or as a fragment with specific receptor-binding properties. High-throughput screening assays and cell-based models will be crucial for identifying these previously unknown functions.
Advanced Structural Elucidation Techniques for Complex Environments
Understanding how this compound interacts with biological molecules and environments requires advanced structural analysis. Employing techniques such as cryo-electron microscopy (cryo-EM), advanced nuclear magnetic resonance (NMR) spectroscopy, and X-ray crystallography will be essential for determining its three-dimensional structure, conformation, and binding modes within complex biological matrices or when interacting with specific protein targets. Elucidating these structures in situ will provide critical insights into its mechanism of action.
Novel Synthetic Strategies for Tailored Analogs
The development of modified this compound analogs with enhanced stability, bioavailability, targeted delivery, or specific functional profiles is a promising research direction. Exploring novel synthetic methodologies, including solid-phase peptide synthesis with non-natural amino acids, cyclization strategies, or conjugation to delivery vehicles, can yield peptides with superior therapeutic or diagnostic properties. Tailoring the peptide structure based on structure-activity relationship studies will be key to optimizing its performance.
Development of High-Throughput Screening Assays for Functional Discovery
To accelerate the discovery of new biological roles and potential applications for this compound, the development of robust and high-throughput screening (HTS) assays is paramount. These assays should be designed to rapidly assess a wide range of biological activities, such as enzyme inhibition, receptor binding, cellular responses, or antimicrobial effects. HTS platforms will enable the efficient screening of large chemical libraries and the identification of lead compounds for further development.
Potential as Lead Structures for Chemical Biology Tool Development
This compound's distinct amino acid composition and demonstrated bioactivities make it an attractive starting point for developing chemical biology tools. Analogs could be designed as specific probes to investigate cellular pathways, as inhibitors to block specific enzymatic activities, or as activators to stimulate particular biological responses. By incorporating fluorescent tags, affinity labels, or photo-activatable groups, this compound-based molecules can serve as valuable reagents for dissecting complex biological mechanisms.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
